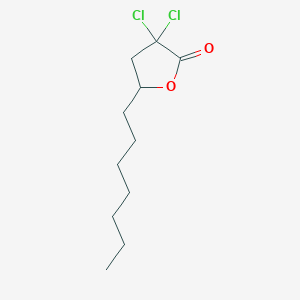
3,3-Dichloro-5-heptyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-5-heptyloxolan-2-one is an organic compound with the molecular formula C11H18Cl2O2. It is a member of the oxolane family, characterized by a five-membered ring containing an oxygen atom. This compound is notable for its two chlorine atoms attached to the third carbon and a heptyl group attached to the fifth carbon of the oxolane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-heptyloxolan-2-one typically involves the chlorination of 5-heptyloxolan-2-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the third carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-5-heptyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-heptyloxolan-2-one or 5-heptyloxolan-2-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-substituted-5-heptyloxolan-2-one derivatives.
Reduction: Formation of partially or fully dechlorinated oxolane derivatives.
Oxidation: Formation of heptanoic acid or heptanone derivatives.
Applications De Recherche Scientifique
3,3-Dichloro-5-heptyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-5-heptyloxolan-2-one involves its interaction with molecular targets through its reactive chlorine atoms and oxolane ring. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to alterations in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichloro-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a heptyl group.
3,3-Dichloro-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a heptyl group.
3,3-Dichloro-5-propyloxolan-2-one: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
3,3-Dichloro-5-heptyloxolan-2-one is unique due to its longer heptyl chain, which can influence its physical properties, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are desired.
Propriétés
Numéro CAS |
79761-89-0 |
|---|---|
Formule moléculaire |
C11H18Cl2O2 |
Poids moléculaire |
253.16 g/mol |
Nom IUPAC |
3,3-dichloro-5-heptyloxolan-2-one |
InChI |
InChI=1S/C11H18Cl2O2/c1-2-3-4-5-6-7-9-8-11(12,13)10(14)15-9/h9H,2-8H2,1H3 |
Clé InChI |
JWYWPCHCYMRPRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CC(C(=O)O1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


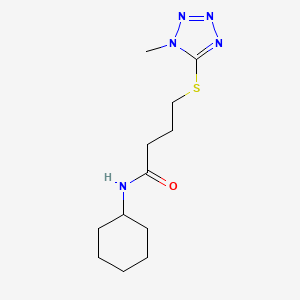
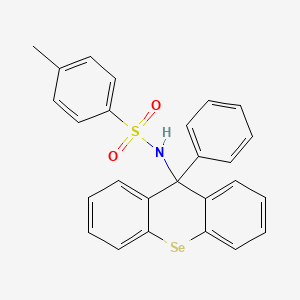
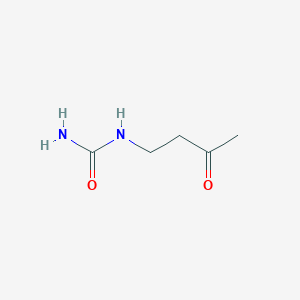
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
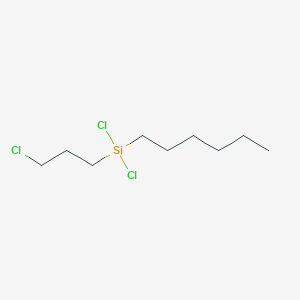
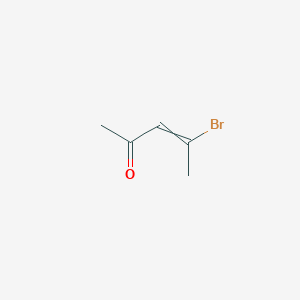
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
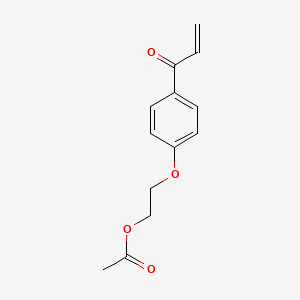
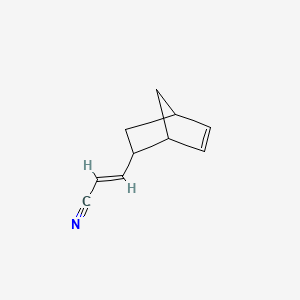

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
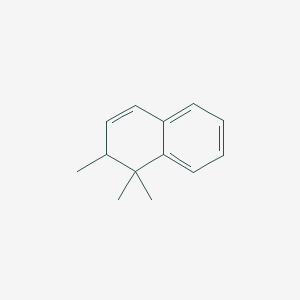
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
